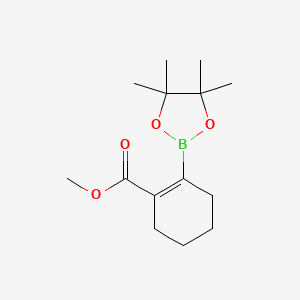
3,4-Difluoro-2-hydroxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-2-hydroxyphenylboronic acid is a boronic acid derivative with the molecular formula C6H5BF2O3 . It is used as a reactant in the preparation of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
Synthesis Analysis
The synthesis of 3,4-Difluoro-2-hydroxyphenylboronic acid involves several steps. One of the common methods is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst .Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-2-hydroxyphenylboronic acid consists of a phenyl ring with two fluorine atoms at the 3rd and 4th positions and a boronic acid group at the 2nd position . The molecular weight of this compound is 157.91 g/mol .Chemical Reactions Analysis
3,4-Difluoro-2-hydroxyphenylboronic acid is primarily used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also participate in oxo directing Liebeskind-Srogl cross-coupling reactions with gem-dihaloolefin-type α-oxo ketene dithioacetals and substitution reactions with enyne acetates and carbonates .Aplicaciones Científicas De Investigación
- Application : The compound serves as a valuable reagent in Suzuki cross-coupling reactions with aryl and heteroaryl halides. These reactions allow the synthesis of fluorinated biaryl compounds, which have applications in medicinal chemistry, materials science, and agrochemicals .
- Application : By reacting with aryl aldehydes using a nickel catalyst, 3,4-Difluoro-2-hydroxyphenylboronic acid enables the synthesis of fluorodiarylmethanols. These compounds have potential as building blocks for drug discovery and other organic transformations .
- Application : When treated with diamines via an intermolecular dehydration reaction, this compound forms conjugated fluorodiazaborinines. These molecules exhibit fluorescence properties and can be used for detecting explosives, making them relevant in security and defense applications .
- Application : Researchers have used 3,4-Difluoro-2-hydroxyphenylboronic acid in the synthesis of honokiol analogs. Honokiol derivatives are being explored as potential angiogenesis inhibitors, which could have implications in cancer therapy and wound healing .
- Application : The compound participates in homo-coupling reactions, particularly in the context of carbon-carbon bond formation. These reactions are essential for constructing complex organic molecules and designing new materials .
- Application : Researchers have employed this compound in enantioselective borane reduction reactions. These transformations are valuable for creating chiral molecules, which are crucial in pharmaceuticals and agrochemicals .
Fluorinated Biaryl Derivatives via Suzuki Cross-Coupling Reaction
Fluorodiarylmethanols Synthesis
Conjugated Fluorodiazaborinines for Explosive Detection
Angiogenesis Inhibitors: Synthesis of Honokiol Analogs
Homo-Coupling Reactions
Enantioselective Borane Reduction of Trifluoroacetophenone
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-2-hydroxyphenylboronic acid primarily involves its use as a reactant in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium during the transmetalation step .
Safety and Hazards
Propiedades
IUPAC Name |
(3,4-difluoro-2-hydroxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYYAEHMLHHCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-hydroxyphenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)




